molecular formula C23H22N2O3S B304043 N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Número de catálogo B304043
Peso molecular: 406.5 g/mol
Clave InChI: IQOQJPWVEWFNIR-ZHZULCJRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, commonly known as MTA, is a highly potent and selective inhibitor of microtubule assembly. It has been extensively studied for its potential use in cancer treatment, as it has shown promising results in preclinical trials.

Mecanismo De Acción

MTA exerts its antitumor activity through the inhibition of microtubule assembly, which is essential for cell division. By disrupting microtubule assembly, MTA induces cell cycle arrest and apoptosis in cancer cells. Additionally, MTA has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
MTA has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, MTA has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its overall efficacy as a cancer treatment. MTA has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using MTA in lab experiments is its high potency and selectivity. MTA has been shown to be highly effective in preclinical trials, exhibiting potent antitumor activity at low concentrations. Additionally, MTA has a relatively low toxicity profile, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using MTA in lab experiments is its limited solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

There are a number of potential future directions for the study of MTA. One area of research is the development of novel formulations of MTA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to MTA treatment, which could help to personalize cancer treatment and improve overall efficacy. Additionally, there is potential for the development of MTA-based combination therapies, which could enhance the efficacy of existing chemotherapeutic agents. Finally, there is potential for the development of MTA-based therapies for other diseases, such as neurodegenerative diseases.

Métodos De Síntesis

MTA can be synthesized through a multi-step process involving the condensation of 2-methoxyaniline and 2-thiophene carboxylic acid, followed by the addition of 3,4-dimethylbenzoyl chloride and vinyl magnesium bromide. The resulting compound is then purified through column chromatography to obtain MTA in high purity.

Aplicaciones Científicas De Investigación

MTA has been extensively studied for its potential use in cancer treatment, specifically as a chemotherapeutic agent. It has shown promising results in preclinical trials, exhibiting potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. MTA has also been studied for its potential use in combination therapy with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.

Propiedades

Nombre del producto

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Fórmula molecular

C23H22N2O3S

Peso molecular

406.5 g/mol

Nombre IUPAC

N-[(Z)-3-(2-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3S/c1-15-10-11-17(13-16(15)2)22(26)25-20(14-18-7-6-12-29-18)23(27)24-19-8-4-5-9-21(19)28-3/h4-14H,1-3H3,(H,24,27)(H,25,26)/b20-14-

Clave InChI

IQOQJPWVEWFNIR-ZHZULCJRSA-N

SMILES isomérico

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC=C3OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3OC)C

SMILES canónico

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.